molecular formula C24H16N6 B1679324 Ridinilazole CAS No. 308362-25-6

Ridinilazole

Numéro de catalogue B1679324
Numéro CAS: 308362-25-6
Poids moléculaire: 388.4 g/mol
Clé InChI: UHQFBTAJFNVZIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ridinilazole, previously known as SMT19969, is an investigational small molecule antibiotic being evaluated for oral administration to treat Clostridioides difficile infection (CDI) . It is bactericidal against C. difficile and suppresses bacterial toxin production . The mechanism of action is thought to involve inhibition of cell division .


Molecular Structure Analysis

Ridinilazole has a primary DNA binding mechanism, with a co-complex structure confirming binding to the DNA minor groove . The overall structural positioning of ridinilazole was unambiguous and identical across the three molecules present in the unit cell .


Chemical Reactions Analysis

Ridinilazole demonstrates tight binding with sequence specificity within the minor groove of DNA . Further analysis is ongoing to fully understand this novel mechanism of action, the downstream consequences of these interactions, and how they contribute to the bactericidal activity of ridinilazole .

Applications De Recherche Scientifique

Impact on Clostridium difficile

Ridinilazole, undergoing clinical trials, has shown a significant reduction in vegetative cells of Clostridium difficile over 72 hours, correlating with a decrease in toxin A and B production. This reduction in toxins leads to an attenuated inflammatory response in human intestinal cells. Notably, at sub-minimal inhibitory concentration (MIC) levels, Ridinilazole has demonstrated interesting effects on cell morphology, such as formation of filamentous structures, potentially indicating a unique mechanism of action (Bassères et al., 2016).

Preservation of Human Intestinal Microbiota

Ridinilazole has been observed to have a lesser disruptive impact on the human intestinal microbiota compared to vancomycin, particularly in the context of treating Clostridium difficile infection (CDI). This property may contribute to the reduced recurrence of CDI, as seen in clinical trials. The drug demonstrates a narrower impact on the microbiota composition, favoring a quicker return to baseline microbiota post-treatment (Thorpe et al., 2018).

Novel Antibacterial Properties

Ridinilazole, as a novel antibacterial, has shown promising efficacy in treating CDI, with a potential to lower the risk of CDI recurrence. It exhibits bactericidal activity against C. difficile and a prolonged post-antibiotic effect. The drug has been well-tolerated in trials, targeting clostridia while sparing other fecal bacteria, indicating a targeted mechanism of action (Vickers et al., 2016).

DNA Binding Properties

Recent research revealed ridinilazole's ability to co-localize with DNA in C. difficile and bind with high affinity to the minor groove of DNA. This interaction might have implications for the drug's mechanism of action and its bactericidal activity. The specific sequence preference towards AT-rich DNA sequences and the tight binding characteristics suggest an innovative approach in antibacterial therapy (Mason et al., 2021).

Bile Acid Composition Preservation

Ridinilazole's impact on bile acid composition in the gut has been studied, indicating that its microbiota-preserving effects also extend to maintaining a balance in bile acid composition. This characteristic is potentially linked to a decreased likelihood of CDI recurrence, highlighting the importance of preserving gut microbiota integrity in CDI treatment (Thorpe et al., 2019).

Antimicrobial Susceptibility and Ribotypes

A study evaluating the antimicrobial susceptibilityand ribotypes of Clostridium difficile isolates in a Phase 2 clinical trial found that all isolates, including those obtained at recurrence, were susceptible to ridinilazole. This suggests ridinilazole's potent inhibition of C. difficile, with recurrence not associated with altered susceptibility. The study highlights ridinilazole's effectiveness against various ribotypes of C. difficile, an important aspect in managing CDI (Snydman et al., 2018).

Phase 2 Clinical Trial Efficacy

In a phase 2 clinical trial, ridinilazole demonstrated superior efficacy compared to vancomycin for the treatment of CDI, with a higher rate of sustained clinical response. This trial established ridinilazole's non-inferiority and statistical superiority to vancomycin, reinforcing its potential as a targeted-spectrum antimicrobial for CDI treatment (Vickers et al., 2017).

Antimicrobial Activity Against Asian Strains

A study evaluating the antimicrobial activity of ridinilazole against clinical strains of C. difficile from Asia found potent activity against a range of strains, including those with multiresistance profiles. The study provides insights into ridinilazole's effectiveness in different geographical contexts, addressing the global challenge posed by CDI (Collins et al., 2020).

Pharmacological Effects Imaging

An innovative approach using scanning electron microscopy was employed to image the pharmacological effects of antibiotic treatment on C. difficile. This method, applied to ridinilazole, offers valuable insights into the drug's impact on cell morphology and provides a novel perspective on assessing the efficacy of antibiotics in treating CDI (Endres et al., 2016).

Orientations Futures

Ridinilazole is currently in Phase III clinical trials . The FDA and Summit discussed a possible pathway to advance ridinilazole forward with the goal of achieving marketing authorization . This pathway would likely involve at least one additional clinical trial . The results from the current Phase III clinical trial are planned to be shared at IDWeek 2022, a major medical conference .

Propriétés

IUPAC Name

2-pyridin-4-yl-6-(2-pyridin-4-yl-3H-benzimidazol-5-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6/c1-3-19-21(29-23(27-19)15-5-9-25-10-6-15)13-17(1)18-2-4-20-22(14-18)30-24(28-20)16-7-11-26-12-8-16/h1-14H,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFBTAJFNVZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028337
Record name Ridinilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ridinilazole

CAS RN

308362-25-6
Record name 2,2′-Di-4-pyridinyl-5,5′-bi-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308362-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridinilazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308362256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ridinilazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ridinilazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2â??-Bis(4-pyridyl)-3H,3â??H-5,5â??-bibenzimidazole Tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIDINILAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DX01190R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ridinilazole
Reactant of Route 2
Reactant of Route 2
Ridinilazole
Reactant of Route 3
Ridinilazole
Reactant of Route 4
Reactant of Route 4
Ridinilazole
Reactant of Route 5
Reactant of Route 5
Ridinilazole
Reactant of Route 6
Ridinilazole

Citations

For This Compound
497
Citations
RJ Vickers, G Tillotson, EJC Goldstein… - International journal of …, 2016 - Elsevier
… general and a specific update on ridinilazole (formerly SMT19969), a … A phase 1 trial demonstrated that oral ridinilazole is well … of the clinical utility of ridinilazole for the treatment of …
Number of citations: 52 www.sciencedirect.com
JC Cho, MP Crotty, J Pardo - Annals of gastroenterology, 2019 - ncbi.nlm.nih.gov
… Fecal concentrations of ridinilazole were also measured in the phase I study. Ridinilazole was primarily excreted in the feces as unchanged parent drug, which accounted for 97% of the …
Number of citations: 25 www.ncbi.nlm.nih.gov
DA Collins, TV Riley - Letters in applied microbiology, 2022 - academic.oup.com
… This review aimed to summarize experimental reports of ridinilazole and assess its potential … Phase I and II clinical trials have been completed with ridinilazole showing high tolerability …
Number of citations: 12 academic.oup.com
RJ Vickers, GS Tillotson, R Nathan, S Hazan… - The Lancet infectious …, 2017 - thelancet.com
… We assessed the safety and efficacy of ridinilazole versus … in the ridinilazole group and 80% (40 of 50) in the vancomycin group. There were no adverse events related to ridinilazole that …
Number of citations: 135 www.thelancet.com
E Basseres, BT Endres… - Journal of …, 2016 - academic.oup.com
… The purpose of this study was to assess the pharmacological activity of ridinilazole and … activity of ridinilazole and determine the morphological effects of ridinilazole on C. difficile. …
Number of citations: 61 academic.oup.com
CM Thorpe, AV Kane, J Chang, A Tai, RJ Vickers… - PloS one, 2018 - journals.plos.org
Ridinilazole, a novel targeted antibacterial being developed for … of ridinilazole was comparable to that of vancomycin. The current nested cohort study compared the effects of ridinilazole …
Number of citations: 49 journals.plos.org
X Qian, K Yanagi, AV Kane, N Alden… - American Journal …, 2020 - journals.physiology.org
… effects of a narrow-spectrum (ridinilazole) or broad-spectrum … , whereas subjects receiving ridinilazole maintained this ratio … abundance in the ridinilazole group. Enterobacteriaceae, …
Number of citations: 30 journals.physiology.org
DR Snydman, LA McDermott, CM Thorpe… - Journal of …, 2018 - academic.oup.com
Objectives We evaluated the antimicrobial susceptibility and ribotypes of Clostridium difficile isolates from participants in a Phase 2 study of ridinilazole, a novel targeted-spectrum agent …
Number of citations: 19 academic.oup.com
TJ Carlson, BT Endres, E Bassères… - Expert opinion on …, 2019 - Taylor & Francis
… : Ridinilazole is a novel antibiotic being developed for the treatment of Clostridioides difficile infection (CDI). Ridinilazole … , pharmacodynamics and safety and tolerability of ridinilazole. …
Number of citations: 14 www.tandfonline.com
AG Dale, A Porcu, J Mann, S Neidle - Medicinal Chemistry Research, 2022 - Springer
… termed SMT19969, now named ridinilazole, which has shown … The mode of action of ridinilazole against C. difficile has not … the mechanism of resistance of ridinilazole and a selected …
Number of citations: 2 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.